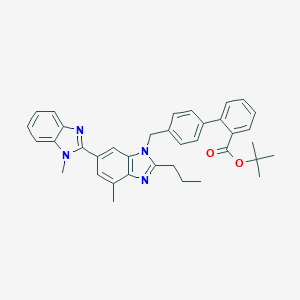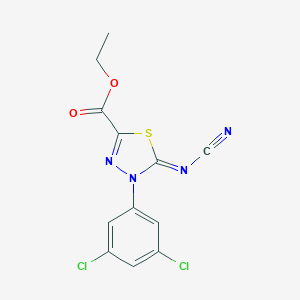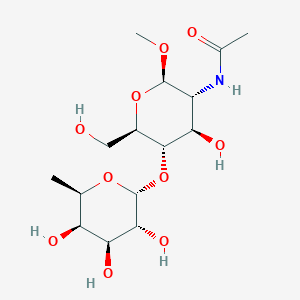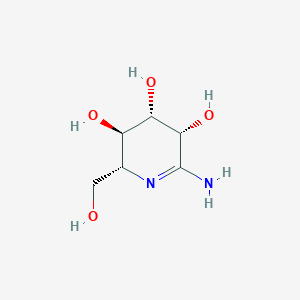
Mannonolactam amidrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mannonolactam amidrazone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of mannonolactam, which is a natural product that has been isolated from the plant Nigella sativa. Mannonolactam amidrazone has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mecanismo De Acción
The mechanism of action of mannonolactam amidrazone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of protein tyrosine phosphatases, which are important regulators of cellular signaling. By blocking these enzymes, mannonolactam amidrazone can affect a variety of different cellular processes.
Biochemical and Physiological Effects:
Mannonolactam amidrazone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic for a variety of different inflammatory diseases. Additionally, it has been shown to affect the activity of certain neurotransmitters, suggesting that it may have potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of mannonolactam amidrazone is its versatility. It can be used in a variety of different scientific research applications, making it a valuable tool for researchers in a number of different fields. Additionally, it has been shown to have a relatively low toxicity profile, which makes it a safer alternative to some other compounds that are commonly used in research. However, one limitation of mannonolactam amidrazone is that its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are a number of different future directions for research involving mannonolactam amidrazone. One potential area of focus is the development of new therapeutics based on this compound. Specifically, researchers may investigate the potential of mannonolactam amidrazone as an anticancer or anti-inflammatory agent. Additionally, researchers may investigate the potential of mannonolactam amidrazone as a tool for studying the function of different enzymes and signaling pathways. Finally, researchers may investigate the potential of mannonolactam amidrazone as a treatment for neurological disorders.
Métodos De Síntesis
Mannonolactam amidrazone can be synthesized using a variety of different methods. One common approach involves the reaction of mannonolactam with an appropriate amine, followed by the addition of a reducing agent. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Aplicaciones Científicas De Investigación
Mannonolactam amidrazone has been used in a variety of different scientific research applications. For example, it has been used as a tool for studying the function of different enzymes and proteins. It has also been used to investigate the role of various signaling pathways in different cellular processes. Additionally, it has been used in drug discovery efforts, as it has been shown to have potential as a lead compound for the development of new therapeutics.
Propiedades
Número CAS |
145196-57-2 |
|---|---|
Nombre del producto |
Mannonolactam amidrazone |
Fórmula molecular |
C6H12N2O4 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R)-6-amino-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol |
InChI |
InChI=1S/C6H12N2O4/c7-6-5(12)4(11)3(10)2(1-9)8-6/h2-5,9-12H,1H2,(H2,7,8)/t2-,3-,4+,5+/m1/s1 |
Clave InChI |
KIFBXZRNIGNERW-MBMOQRBOSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=N1)N)O)O)O)O |
SMILES |
C(C1C(C(C(C(=N1)N)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(=N1)N)O)O)O)O |
Otros números CAS |
145196-57-2 |
Sinónimos |
mannonolactam amidrazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



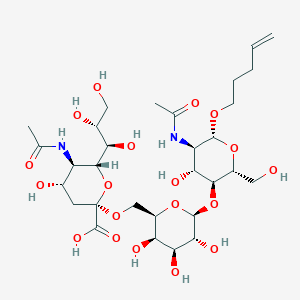

![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)



